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molecular formula C14H16BrN3O2S B1280472 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 571188-81-3

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B1280472
M. Wt: 370.27 g/mol
InChI Key: NNPLOKKYGFGHNO-UHFFFAOYSA-N
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Patent
US07456168B2

Procedure details

Prepared from 6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one following the procedure described for 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one. MS (APCI) Calc'd for C14H16BrN3O2S: 371.01, 369.01. Found: 372.9 (M+1), 371.9. 1H NMR δ(400 MHz, CDCl3) 9.01 (s, 1H), 6.06-5.97 (m, 1H), 2.93 (s, 3H), 2.67 (s, 3H), 2.21-2.11 (m, 2H), 2.10-2.04 (m, 2H), 1.94-1.87 (m, 2H), 1.67-1.62 (m, 2H).

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:13](=[O:14])[N:12]([CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:5]2[N:6]=[C:7]([S:10][CH3:11])[N:8]=[CH:9][C:4]=2[C:3]=1[CH3:20].C1(N2C3N=C(S(C)=[O:37])N=CC=3C(C)=C(I)C2=O)CCCC1>>[Br:1][C:2]1[C:13](=[O:14])[N:12]([CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19]2)[C:5]2[N:6]=[C:7]([S:10]([CH3:11])=[O:37])[N:8]=[CH:9][C:4]=2[C:3]=1[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C2=C(N=C(N=C2)SC)N(C1=O)C1CCCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N1C(C(=C(C2=C1N=C(N=C2)S(=O)C)C)I)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C2=C(N=C(N=C2)S(=O)C)N(C1=O)C1CCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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